molecular formula C15H15N3O B4416183 12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4416183
M. Wt: 253.30 g/mol
InChI Key: IGIVMYPQFNFJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a tetracyclic heterocyclic compound featuring fused benzimidazole and quinazolinone moieties. Its core structure consists of a quinazolinone ring system (positions 1–4) fused with a benzimidazole unit (positions 5–12), with a methyl substituent at position 12 (Figure 1). This scaffold is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, aldehydes, and 1,3-diketones under solvent-free or catalytic conditions . The compound’s rigid framework and nitrogen-rich heterocycles make it a promising candidate for medicinal chemistry, particularly in antimicrobial and antitumor research .

Properties

IUPAC Name

12-methyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-14-11(6-4-8-13(14)19)17-15-16-10-5-2-3-7-12(10)18(9)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIVMYPQFNFJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCCC2=O)NC3=NC4=CC=CC=C4N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-component reactions. One common method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of a catalyst such as molybdate sulfuric acid (MSA) under solvent-free conditions . Another method uses Cu@Fe3O4 magnetic nanoparticles as a catalyst, which allows for easy separation and reuse of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar multi-component reactions with efficient catalysts that allow for high yields and recyclability. The use of magnetic nanoparticles as catalysts is particularly advantageous due to their ease of separation and reuse .

Chemical Reactions Analysis

Types of Reactions

12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the enhancement of antioxidant defenses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzimidazo[2,1-b]quinazolin-1(2H)-one core can be modified at positions 3, 12, and via aryl/heteroaryl substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
12-Phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one R¹ = Ph, R² = H C₂₁H₁₇N₃O 315.39 Model compound for catalytic studies
(3R,12S)-12-(4-Fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one R¹ = 4-F-C₆H₄, R² = CH₃ C₂₁H₁₈FN₃O 347.39 Stereospecific activity (undefined)
12-(4-Chlorophenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one R¹ = 4-Cl-C₆H₄, R² = CH₃ C₂₂H₂₀ClN₃O 377.87 Antitubercular activity (H37Rv strain)
3-Methyl-12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one R¹ = 2-thienyl, R² = CH₃ C₁₉H₁₇N₃OS 335.43 Enhanced solubility due to thiophene
12-(4-Fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one R¹ = 4-F-C₆H₄, R² = 4-MeO-C₆H₄ C₂₇H₂₂FN₃O₂ 439.49 Dual substituent effects on bioactivity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : 4-Fluorophenyl and 4-chlorophenyl substituents enhance antitubercular activity .
  • Steric Effects : Dimethyl groups at position 3 (e.g., 3,3-dimethyl) improve thermal stability but may reduce solubility .
  • Heteroaryl Substituents : Thienyl groups (as in ) increase solubility in polar solvents due to sulfur’s polarity.

Key Findings :

  • Magnetic Catalysts (e.g., Fe₃O₄@PMO-ICS-PrSO₃H) outperform traditional catalysts in recyclability and efficiency .
  • Ultrasound Methods reduce reaction times by 50–80% compared to thermal methods but may require optimization for EWGs .
Limitations and Challenges
  • Solubility Issues : Bulky substituents (e.g., 4-methoxyphenyl in ) reduce aqueous solubility, limiting in vivo applications.
  • By-Product Formation : Electron-donating groups (e.g., 4-OMe in aldehydes) lead to side products like 4-methoxybenzyl alcohol .

Q & A

Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot, three-component reaction involving 2-aminobenzimidazole, dimedone, and aldehydes. Solvent-free conditions at 100–110°C for 1–2 hours are common, achieving yields of 60–86%. Catalysts such as Keggin-type heteropolymers (e.g., PVMo/Mont-K10) or Fe₃O₄-based nanocatalysts enhance efficiency. For example, ZnO nanoparticles enable the synthesis of multi-armed derivatives with high regioselectivity .

Q. How is structural confirmation achieved using spectroscopic methods?

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 315.0428 for the phenyl-substituted derivative). Nuclear magnetic resonance (NMR) spectra, including HSQC and HMBC experiments, validate regioselectivity by distinguishing H-12 and 5-NH protons. Infrared (IR) spectroscopy identifies carbonyl and amine functional groups .

Q. What are the key challenges in achieving high regioselectivity during cyclocondensation?

Regioselectivity is influenced by the electronic environment of the aldehyde and steric effects. NMR data (e.g., singlet peaks at δ 10.65–11.30 ppm for 5-NH) confirm exclusive formation of the 12-aryl isomer over alternative regioisomers. Solvent choice (e.g., ethanol under reflux) and catalyst design (e.g., Brønsted acids) further stabilize transition states to favor the desired product .

Advanced Research Questions

Q. How do computational approaches correlate theoretical and experimental activity data for this compound?

Ab-initio and semi-empirical methods compute Fukui functions (f⁺ and f⁻) to predict nucleophilic/electrophilic sites. For example, CH₃ substitution at specific carbons (e.g., 2C and 8C) correlates with experimental bioactivity trends. AM1 hardness parameters show excellent agreement (R² > 0.9) with antifungal and antitumor assays .

Q. What strategies resolve contradictions in reported reaction yields across synthetic methods?

Yield discrepancies arise from catalyst loading, solvent polarity, and reaction time. For instance, deep eutectic solvents (e.g., NGPU) reduce reaction times to 15 minutes with 92% yield, outperforming traditional methods requiring 90 minutes for 75% yield. Systematic optimization of temperature and catalyst recyclability (e.g., Fe₃O₄@SiO₂–ZrCl₂ reused 7×) minimizes variability .

Q. How do ultrasound-assisted methods compare to thermal synthesis in terms of efficiency?

Ultrasound irradiation in aqueous isopropyl alcohol (IPA) at room temperature achieves 85–90% yield in 20–30 minutes, versus 60–80% yield in 1–2 hours under thermal conditions. The mechanochemical effect enhances molecular collisions, reducing side products like 4-methoxybenzyl alcohol. However, electron-withdrawing substituents (e.g., 5-CO₂Me) may lower yields due to competing pathways .

Q. What is the impact of substituent variations on electronic properties and reactivity?

Substituents alter frontier molecular orbitals (HOMO/LUMO) and Fukui reactivity indices. For example, NH₂ groups increase nucleophilicity at N12, enhancing interactions with biological targets. Experimental IC₅₀ values for antitumor activity correlate with computed electrophilicity (ω) values, guiding rational drug design .

Q. How do green chemistry principles improve the sustainability of synthesis?

Solvent-free protocols and reusable nanocatalysts (e.g., Fe₃O4@NFC-ImSalophCu) reduce waste. Ultrasound and microwave irradiation lower energy consumption by 40–60%. Biodegradable catalysts like starch-supported sulfonic acids achieve 90% yield with minimal leaching after 4 cycles .

Q. What methodologies validate nanocatalyst stability in multi-step syntheses?

Transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS) confirm structural integrity post-reaction. For example, Fe₃O₄@SiO₂–ZrCl₂ retains >95% activity after 7 cycles due to robust Zr–O–Si bonds. Inductively coupled plasma (ICP) analysis detects <0.1% metal leaching .

Q. How are multi-armed derivatives synthesized for structure-activity relationship (SAR) studies?

Hexakis-aldehydes and tris-aldehydes react with 2-aminobenzimidazole and dimedone under ZnO NP catalysis to generate polypodal architectures. These derivatives are screened against cancer cell lines (e.g., MCF-7) to map substituent effects on cytotoxicity. X-ray crystallography validates spatial arrangements critical for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.